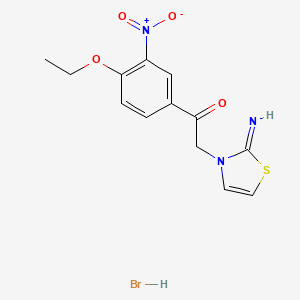
1-(3-phenylpropyl)-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Phenylpropyl)-4-(2-pyridinyl)piperazine is a compound that has been the subject of various scientific studies. It is often synthesized and analyzed for its molecular structure, chemical reactions, physical and chemical properties.
Synthesis Analysis
- The synthesis of related piperazine compounds involves methods like hydrolytic kinetic resolution (HKR) and aminolysis (Kulig, Nowicki, & Malawska, 2007).
- Another study details the preparation of piperazine derivatives through modifications in the pyridine and piperazine rings, indicating varied approaches to synthesis (Carceller et al., 1993).
Molecular Structure Analysis
- Studies on compounds with similar structures have used methods like X-ray diffraction and DFT calculations to determine molecular structure (Ban et al., 2023).
Chemical Reactions and Properties
- Piperazine compounds often exhibit varied chemical reactions and properties, with some displaying central nervous system depressive action, highlighting their diverse chemical behavior (Śladowska et al., 1996).
Physical Properties Analysis
- Physical properties like crystal structure and conformation are crucial in understanding these compounds. For example, in certain derivatives, the piperazine ring adopts specific conformations, influencing their physical properties (Jiang & Lu, 2010).
Chemical Properties Analysis
- The chemical properties of these compounds are often determined through assays like platelet aggregation inhibition and binding affinity studies, indicating their potential in pharmacological applications (Parlow et al., 2010).
Scientific Research Applications
Synthesis and Biological Action
Research has led to the synthesis of various derivatives of 1-(3-phenylpropyl)-4-(2-pyridinyl)piperazine, exploring their structure-activity relationships and biological actions. For instance, derivatives have been synthesized for their potential as Platelet-Activating Factor (PAF) antagonists, showing promise in in vitro and in vivo studies for conditions such as hypotension and anaphylactic shock, indicating their potential for further pharmacological development (Carceller et al., 1993). Additionally, derivatives have been evaluated for antibacterial activities, revealing the compound's versatility in medicinal chemistry applications (Pitucha et al., 2005).
Non-Opiate Analgesic Agents
A significant area of application is in the development of non-opiate analgesic agents. Modifications to 1-(3-phenylpropyl)-4-(2-pyridinyl)piperazine derivatives have yielded compounds with notable analgesic activity, underscoring the potential for creating new pain management therapies without the drawbacks of opioid use (Viaud et al., 1995).
Material Science and Polymer Chemistry
In material science, the compound has facilitated the synthesis of ionic polymers with expanded π-conjugation systems derived from piperazinium rings. These materials have potential applications in electronics and photonics due to their unique electronic properties (Yamaguchi et al., 2008).
Molecular Docking and Drug Design
Molecular docking studies involving derivatives of 1-(3-phenylpropyl)-4-(2-pyridinyl)piperazine have contributed to the discovery of compounds with potential therapeutic applications. These studies offer insights into the interaction between these compounds and biological targets, facilitating the design of more effective drugs (Balaraju et al., 2019).
Discovery of New Therapeutics
The versatility of 1-(3-phenylpropyl)-4-(2-pyridinyl)piperazine derivatives extends to their use in discovering new therapeutics for various conditions, including infectious diseases and disorders of the central nervous system. Research into these derivatives has identified compounds with potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting the compound's role in addressing global health challenges (Romero et al., 1994).
properties
IUPAC Name |
1-(3-phenylpropyl)-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-2-7-17(8-3-1)9-6-12-20-13-15-21(16-14-20)18-10-4-5-11-19-18/h1-5,7-8,10-11H,6,9,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVDHRLSVUSYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198505 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)
![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)
![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)
![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)
![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)
![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)
![N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5541897.png)
![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)
![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)